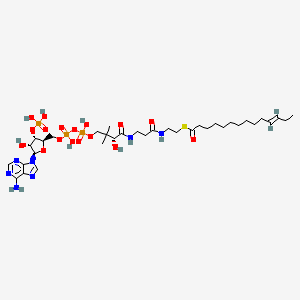

trans-tetradec-11-enoyl-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-tetradec-11-enoyl-CoA is a Delta(11)-acyl-CoA having trans-tetradec-11-enoyl as the S-acyl group. It is a Delta(11)-fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A and a trans-11-tetradecenoic acid. It is a conjugate acid of a this compound(4-).

Applications De Recherche Scientifique

Metabolic Engineering

Trans-tetradec-11-enoyl-CoA plays a critical role in the biosynthesis of polyunsaturated fatty acids (PUFAs). Research has shown that it is involved in the elongation and desaturation processes necessary for synthesizing longer-chain fatty acids from shorter precursors. For instance, the enzyme systems that utilize this compound are essential for producing arachidonic acid and eicosapentaenoic acid, both of which are vital for human health and are implicated in inflammatory responses and cardiovascular health .

Case Study: Genome-scale Metabolic Modeling

A study utilizing genome-scale metabolic modeling of Mortierella alpina, a fungus known for its high PUFA production, highlighted the importance of this compound in metabolic pathways. The model included over 1,100 genes and analyzed the flux through various reactions involving this compound. It demonstrated that manipulating the levels of this compound could optimize PUFA production, leading to higher yields of beneficial fatty acids .

Nutritional Applications

This compound is also relevant in nutritional biochemistry. Fatty acids derived from this compound can influence lipid profiles in organisms, affecting overall health. Research has indicated that diets enriched with specific fatty acids can modulate inflammation and improve metabolic health outcomes.

Nutritional Impact on Health

Studies have shown that dietary intake of PUFAs derived from this compound can lead to improved cardiovascular health by reducing triglyceride levels and enhancing endothelial function. This underscores the potential of using this compound as a target for dietary interventions aimed at preventing chronic diseases .

Pharmacological Implications

This compound's role extends into pharmacology as well, particularly concerning drug metabolism and the development of therapeutic agents targeting metabolic pathways. The compound's involvement in fatty acid metabolism suggests potential applications in developing drugs that can modulate lipid metabolism.

Case Study: Fatty Acid Metabolism in Drug Development

Research has explored how manipulating pathways involving this compound can affect drug metabolism. For instance, understanding how this compound interacts with various enzymes can lead to novel strategies for enhancing drug efficacy or reducing side effects related to lipid metabolism .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Metabolic Engineering | Key role in PUFA biosynthesis; optimization of production through genetic manipulation. |

| Nutritional Applications | Influences lipid profiles; potential dietary interventions for cardiovascular health. |

| Pharmacological Implications | Target for drug development; modulation of lipid metabolism pathways to enhance drug efficacy. |

Analyse Des Réactions Chimiques

Enzymatic Oxidation in β-Oxidation Pathways

trans-Tetradec-11-enoyl-CoA participates in mitochondrial β-oxidation, where it undergoes sequential enzymatic modifications:

Key Reactions:

Notes :

-

The Δ¹¹ double bond position necessitates specialized enzymes like 2,4-dienoyl-CoA reductase to handle conjugated diene intermediates during β-oxidation .

-

In peroxisomes, this compound may undergo partial oxidation via acyl-CoA oxidase , producing H₂O₂ as a byproduct .

Role in Fatty Acid Elongation

This compound acts as a substrate in mitochondrial fatty acid elongation systems:

Isomer-Specific Modifications

The Δ¹¹ configuration enables unique interactions with desaturases and isomerases:

Notable Reactions:

| Process | Enzyme Involved | Outcome | Organism |

|---|---|---|---|

| Δ¹¹→Δ⁹ isomerization | Enoyl-CoA isomerase | Converts to cis-Δ⁹-enoyl-CoA | Mammalian systems |

| ω-Oxidation | Cytochrome P450 monooxygenase | Hydroxylation at terminal methyl | Human liver microsomes |

Structural Constraints :

-

The Δ¹¹ position limits accessibility to canonical β-oxidation enzymes, favoring alternative pathways like ω-oxidation in endoplasmic reticulum membranes .

Comparative Reactivity with Δ² Isomer

While trans-tetradec-2-enoyl-CoA (Δ²) is well-characterized in β-oxidation, the Δ¹¹ isomer shows distinct behavior:

| Parameter | Δ²-Enoyl-CoA | Δ¹¹-Enoyl-CoA |

|---|---|---|

| β-Oxidation rate | Fast (direct entry into core pathway) | Slow (requires auxiliary enzymes) |

| Preferred pathway | Mitochondrial matrix | Peroxisomes/ER |

| Major metabolic fate | Complete degradation to acetyl-CoA | Partial oxidation or elongation |

Propriétés

Formule moléculaire |

C35H60N7O17P3S |

|---|---|

Poids moléculaire |

975.9 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-11-enethioate |

InChI |

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5+/t24-,28-,29-,30+,34-/m1/s1 |

Clé InChI |

WFGNMSCJASVFQK-XNKJMYHLSA-N |

SMILES isomérique |

CC/C=C/CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.